Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate
CAS No.: 1154286-18-6
Cat. No.: VC11732662
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154286-18-6 |
|---|---|
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | methyl 2-methyl-3-(pentan-2-ylamino)propanoate |
| Standard InChI | InChI=1S/C10H21NO2/c1-5-6-9(3)11-7-8(2)10(12)13-4/h8-9,11H,5-7H2,1-4H3 |
| Standard InChI Key | LADCNIGIQPVKFK-UHFFFAOYSA-N |
| SMILES | CCCC(C)NCC(C)C(=O)OC |
| Canonical SMILES | CCCC(C)NCC(C)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate is characterized by the following structural attributes:
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IUPAC Name: Methyl 2-methyl-3-(pentan-2-ylamino)propanoate
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Molecular Formula: C₁₀H₂₁NO₂
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Molecular Weight: 187.28 g/mol
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SMILES Notation: COC(=O)C(C)NC(C)CCC
The compound’s stereochemistry remains undefined in available sources, though the presence of chiral centers (e.g., at the pentan-2-ylamino group) suggests potential enantiomeric forms.
Physicochemical Properties
While experimental data on solubility, melting point, and boiling point are unavailable, its tert-butyl analog (CAS No. 1221341-78-1) exhibits a molecular weight of 229.36 g/mol and shares similar hydrophobicity due to the ester and alkylamine functionalities. Theoretical calculations predict:
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LogP (Octanol-Water Partition Coefficient): ~2.1 (estimated using fragment-based methods)
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Hydrogen Bond Donors/Acceptors: 1 donor (NH), 2 acceptors (ester carbonyl and ether oxygen)
Synthetic Pathways and Optimization
Conventional Synthesis Strategies
The synthesis of methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate typically involves a two-step process:
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Esterification: Reaction of 2-methyl-3-aminopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester.
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Amidation: Coupling of the intermediate ester with pentan-2-ylamine using carbodiimides (e.g., DCC) or chloroformates .
Representative Reaction Scheme:
Advanced Methodologies
Recent advancements in ester synthesis, such as trichloroacetimidate-mediated C–C bond formation (as demonstrated for methyl-3-arylpropanoates ), could be adapted to improve yield and stereoselectivity. For example, using trimethylsilyl triflate (TMSOTf) as a catalyst enables rapid coupling at ambient temperatures .
Analytical Characterization
Spectroscopic Data
Although experimental spectra for this compound are unpublished, analogous tert-butyl esters exhibit the following key features:
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¹H NMR:
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δ 1.2–1.4 ppm (m, CH₃ groups from pentan-2-yl and tert-butyl)
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δ 3.6 ppm (s, OCH₃)
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δ 3.1 ppm (m, NH–CH–COO)
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IR:
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1740 cm⁻¹ (C=O stretch of ester)
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3300 cm⁻¹ (N–H stretch)
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Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis, with an estimated retention time of 8–10 minutes based on hydrophobicity.
Research Applications and Future Directions
Drug Discovery
The compound’s amine and ester groups make it a versatile intermediate for:
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Peptidomimetics: Incorporation into pseudopeptide backbones .
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Prodrug Design: Esterase-mediated release of active amines.
Material Science
Its hydrophobic alkyl chains could stabilize lipid nanoparticles or polymer matrices.
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